N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine
Overview
Description
“N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine” is a complex organic compound. It likely contains a cyclobutanamine group attached to a bromo-methylphenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “N-(5-Bromo-2-methylphenyl)acetamide” and “(5-bromo-2-methylphenyl)methylamine” have been synthesized .Scientific Research Applications
Synthesis and Biological Evaluation
- Research has focused on synthesizing various derivatives of compounds with similar structures to explore their biological activities. For example, the synthesis of 3-oxobutanamide derivatives and their toxicity assessment against human lymphocytes and isolated mitochondria highlighted the potential for predicting toxicity risks of related compounds using in vitro assays before preclinical in vivo studies (Razzaghi-Asl et al., 2017).
Antiviral Activity
- Certain derivatives have been investigated for their antiviral activities. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class of acyclic nucleoside phosphonate analogues, showed pronounced antiretroviral activity in cell culture, suggesting potential applications in antiviral research (Hocková et al., 2003).
Synthetic Methodologies
- Studies have also focused on developing novel synthetic methodologies for constructing complex molecules. For instance, palladium-catalyzed sequential carbon-carbon bond cleavage/formation has been utilized to produce arylated benzolactones, demonstrating the versatility of palladium catalysis in organic synthesis (Matsuda et al., 2008).
Chemical Properties and Reactions
- The chemical properties and reactions of related compounds have been explored to understand their behavior and potential applications. For example, the electrophilic cyclization with N-iodosuccinimide leading to the preparation of halogenated furans showcases the utility of halogenation in synthesizing functionalized organic compounds (Sniady et al., 2007).
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUACZDCJNRNMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.